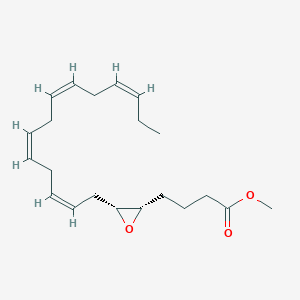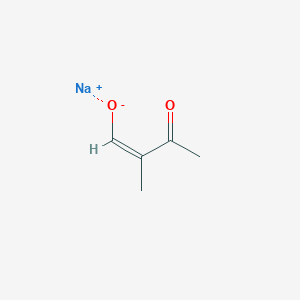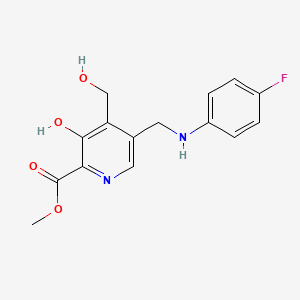
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is a heterocyclic compound that contains a pyrazine ring substituted with benzyl, tert-butyl, and chloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide typically involves the reaction of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Pyrazine derivative.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzyl and tert-butyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-Benzyl-5-(tert-butyl)thiazol-2-ylbenzamide: Similar structure but contains a thiazole ring instead of a pyrazine ring.
N-Benzyl-4-(tert-butyl)thiazol-2-ylbenzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is unique due to the presence of the chloro group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity. The combination of benzyl, tert-butyl, and chloro substituents provides a distinct set of properties that can be exploited in various applications .
特性
分子式 |
C16H18ClN3O |
|---|---|
分子量 |
303.78 g/mol |
IUPAC名 |
N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21) |
InChIキー |
MMXDQSQNSRAAAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


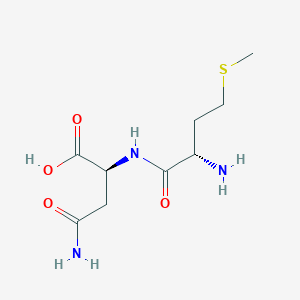
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
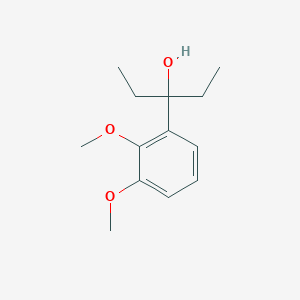
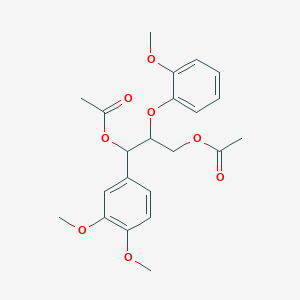
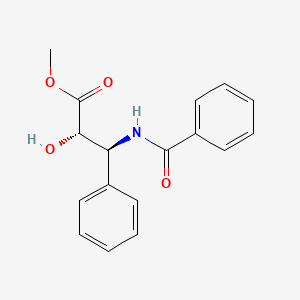
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)


